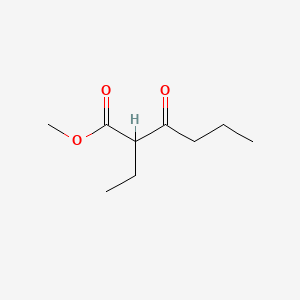

Methyl 2-ethyl-3-oxohexanoate

Description

Methyl 2-ethyl-3-oxohexanoate is an organic compound with the chemical formula C₉H₁₆O₃. Its systematic IUPAC name is this compound. sigmaaldrich.com The compound is identified by CAS numbers 68039-27-0 and 68834-07-1. chemsrc.com

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 68039-27-0, 68834-07-1 chemsrc.com |

This compound belongs to the class of organic molecules known as β-keto esters. ucla.edu A β-keto ester is characterized by a ketone functional group located on the beta-carbon, which is the second carbon atom away from the ester group. ucla.edufiveable.me This specific structural arrangement of a ketone and an ester grants β-keto esters a unique and versatile reactivity profile, making them highly valuable in organic synthesis. fiveable.meresearchgate.net

The presence of protons on the α-carbon (the carbon between the two carbonyl groups) makes them particularly acidic. fiveable.me This acidity allows for the easy formation of an enolate ion, which can then act as a nucleophile in a variety of chemical reactions. fiveable.me Key reactions involving β-keto esters include alkylations, aldol (B89426) condensations, and cyclizations, which are fundamental for constructing more complex molecular frameworks. fiveable.meaklectures.com The Claisen condensation is a classic method for forming β-keto esters, typically by reacting two ester molecules. fiveable.meresearchgate.net

The significance of β-keto esters in research is well-established, as they serve as crucial intermediates and building blocks in the synthesis of complex organic molecules, including a variety of natural products. nih.govgoogle.comnih.gov Their ability to participate in numerous carbon-carbon bond-forming reactions makes them indispensable tools for synthetic chemists. fiveable.meresearchgate.net

This compound, as a member of this class, holds relevance in both academic and applied chemical research. Its utility is demonstrated by its inclusion in synthetic planning problems in an academic context. chegg.com Furthermore, the compound has been cited in patents related to the preparation of other chemical substances, highlighting its role as a precursor or reagent in chemical manufacturing processes. chiralen.com

The general reactivity of β-keto esters allows them to be converted into other important structures. For instance, they can undergo hydrolysis and decarboxylation to produce ketones, a transformation that expands their synthetic utility. aklectures.com Palladium-catalyzed reactions of allylic β-keto esters have further broadened the scope of their applications, enabling new synthetic methodologies. nih.gov The transesterification of β-keto esters is another significant transformation, allowing for the modification of the ester group, which is a widely used method in both research and industry. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethyl-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-4-6-8(10)7(5-2)9(11)12-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOAUCOBZITYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(CC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70887103 | |

| Record name | Hexanoic acid, 2-ethyl-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68039-27-0 | |

| Record name | Hexanoic acid, 2-ethyl-3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68039-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-ethyl-3-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-ethyl-3-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Ethyl 3 Oxohexanoate and Analogues

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for the synthesis of β-keto esters have long been staples in the organic chemist's toolbox. These reactions, primarily based on enolate chemistry, offer robust and well-understood pathways to compounds like methyl 2-ethyl-3-oxohexanoate.

Claisen Condensation and Related Enolate Chemistry

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules to furnish a β-keto ester. byjus.commasterorganicchemistry.com The reaction is initiated by a strong base, typically an alkoxide, which deprotonates the α-carbon of an ester to generate a nucleophilic enolate. byjus.comjove.com This enolate then attacks the carbonyl carbon of a second ester molecule. jove.com Subsequent elimination of an alkoxide leaving group yields the β-keto ester. byjus.comjove.com A critical requirement for the classic Claisen condensation is the presence of at least two α-hydrogens on one of the ester starting materials, as the final, irreversible step involves the deprotonation of the newly formed β-keto ester, which drives the reaction to completion. jove.compressbooks.pub

For the specific synthesis of this compound, a crossed Claisen condensation would be employed, where two different esters react. byjus.commasterorganicchemistry.com This approach, however, can lead to a mixture of products if both esters are enolizable. libretexts.org To circumvent this, one ester should ideally lack α-hydrogens. libretexts.org An alternative and more direct route involves the acylation of a ketone enolate. For instance, reacting the enolate of 2-pentanone with a methyl carbonate can yield the desired product. A common procedure involves the use of a strong base like sodium hydride to deprotonate the ketone, followed by reaction with dimethyl carbonate.

The acetoacetic ester synthesis provides another versatile route to ketones and, by extension, can be adapted for β-keto esters. This method involves the alkylation of a β-keto ester enolate followed by hydrolysis and decarboxylation. jove.com The enolates of β-keto esters are stabilized by the delocalization of the negative charge across both carbonyl groups, making them effective nucleophiles. jove.com

Table 1: Comparison of Enolate-Based Synthetic Routes

| Method | Key Reagents | Advantages | Limitations |

| Claisen Condensation | Two ester molecules, strong base (e.g., sodium alkoxide) | Well-established, good for symmetrical β-keto esters | Can produce mixtures in crossed condensations, requires at least two α-hydrogens on one ester. jove.comlibretexts.org |

| Ketone Enolate Acylation | Ketone, strong base (e.g., NaH), acylating agent (e.g., dimethyl carbonate) | More direct for specific unsymmetrical β-keto esters | Requires careful control of reaction conditions to avoid self-condensation of the ketone. |

| Acetoacetic Ester Synthesis | β-keto ester, base, alkyl halide | Versatile for producing a variety of substituted ketones. jove.com | Indirect route for β-keto esters themselves, requires subsequent steps. |

Strategies for Stereo- and Regioselective Synthesis

Achieving control over stereochemistry and regiochemistry is a paramount goal in modern organic synthesis. For a molecule like this compound, which possesses a stereocenter at the α-position, developing enantioselective synthetic methods is of significant interest.

Stereoselective Synthesis: The development of chiral auxiliaries and catalysts has enabled the asymmetric synthesis of β-keto esters. While not specifically detailed for this compound in the provided context, general strategies often involve the use of chiral bases or phase-transfer catalysts to induce enantioselectivity in the alkylation of β-keto ester enolates. mdpi.com Biocatalytic approaches, such as the use of Baeyer-Villiger monooxygenases, have shown promise in the kinetic resolution of racemic α-substituted β-keto esters. rsc.org

Regioselective Synthesis: The regioselectivity of enolate reactions is crucial, especially when dealing with unsymmetrical ketones or extended enolate systems. In the synthesis of this compound from an unsymmetrical ketone like 2-pentanone, deprotonation can occur at either the C1 or C3 position. The formation of the desired product requires selective deprotonation at the C1 position. This can often be controlled by the choice of base and reaction conditions. For instance, bulky bases tend to favor the formation of the kinetic enolate (deprotonation at the less hindered site), while thermodynamic conditions (higher temperatures, longer reaction times) favor the more substituted enolate.

Furthermore, methods have been developed for the regioselective alkylation of extended enolates derived from enamines of β-keto esters, which typically show a preference for reaction at the α-site. rsc.org Gold(I)-catalyzed regioselective hydration of γ-acetoxy-α,β-acetylenic esters provides a modern and atom-economical route to γ-acetoxy β-keto esters. acs.orgnih.gov

Disconnection Approach in Synthetic Planning

Retrosynthetic analysis, or the disconnection approach, is a powerful tool for devising synthetic routes to target molecules. lkouniv.ac.inwiley.com This strategy involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." lkouniv.ac.inwiley.com

For this compound, a primary disconnection would be the bond between the α- and β-carbons, which corresponds to the Claisen condensation. numberanalytics.com This leads to two synthons: a nucleophilic enolate derived from methyl butyrate (B1204436) and an electrophilic acyl cation equivalent derived from propionyl chloride or a propionate (B1217596) ester.

Figure 1: Retrosynthetic Analysis of this compound

The corresponding synthetic equivalents for these synthons would be methyl butyrate and methyl propionate, which would be reacted together in a crossed Claisen condensation. Alternatively, a disconnection can be made at the ester group, suggesting a final esterification step from the corresponding β-keto acid. Another powerful disconnection involves identifying the β-keto ester functionality itself, leading back to a ketone and a carbonate derivative. numberanalytics.com For this compound, this would suggest 2-pentanone and dimethyl carbonate as precursors.

Emerging Synthetic Techniques and Catalytic Approaches

While classical methods remain valuable, the field of organic synthesis is constantly evolving, with new catalytic systems offering milder reaction conditions, improved selectivity, and broader substrate scope.

Transition Metal Catalysis in Oxoester Synthesis

Transition metal catalysis has revolutionized the synthesis of carbonyl compounds. Palladium-catalyzed reactions, in particular, have been extensively studied for the formation of β-keto esters. nih.gov These methods often involve the generation of palladium enolates from allylic β-keto esters via decarboxylation. nih.gov These intermediates can then participate in a variety of transformations, including aldol (B89426) condensations and Michael additions, under neutral conditions. nih.gov

Other transition metals, such as gold, have been employed in the regioselective hydration of alkynes to produce β-keto esters. acs.orgnih.gov Molybdenum-zirconium oxide has been reported as a solid superacid catalyst for the transesterification of β-keto esters. rsc.org

Organocatalysis in Carbonyl Functionalization

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysts. nih.govacs.org In the context of β-keto ester synthesis and functionalization, organocatalysts have been employed in a variety of asymmetric transformations. magtech.com.cnresearchgate.net

For example, cinchona-derived organocatalysts have been successfully used for the enantioselective peroxidation of γ,δ-unsaturated β-keto esters. nih.gov Proline and its derivatives are effective catalysts for asymmetric aldol and Mannich reactions, which can be used to construct chiral β-keto ester frameworks. The direct β-functionalization of carbonyl compounds, a traditionally challenging transformation, has been achieved using a dual catalyst system consisting of an amine and a photoactive metal complex. researchgate.net Furthermore, DABCO has been shown to catalyze the highly regioselective γ-addition of β-keto esters to isatins. researchgate.net

Chemoenzymatic Synthetic Strategies

Chemoenzymatic strategies represent a powerful approach for the synthesis of β-keto esters like this compound and its analogues, combining the selectivity of biocatalysts with the efficiency of chemical reactions. These methods offer significant advantages, including mild reaction conditions, high chemo-, regio-, and stereoselectivity, and a reduced environmental footprint compared to purely chemical routes. A prominent chemoenzymatic method for producing β-keto esters is through lipase-catalyzed transesterification.

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been extensively utilized for the synthesis of β-keto esters. google.comrsc.org This enzyme, often used in an immobilized form such as Novozym 435, demonstrates remarkable efficiency in catalyzing the transesterification of simpler β-keto esters (e.g., methyl or ethyl acetoacetate) with a variety of alcohols. google.comsmolecule.com The process is typically conducted under mild, solvent-free conditions, which simplifies purification and minimizes waste. google.com High yields, often exceeding 90%, have been reported for these reactions. google.comgoogle.com

One of the key advantages of using lipases is their chemoselectivity. For instance, CALB can selectively acylate aliphatic alcohols in the presence of phenols. google.com Furthermore, these enzymatic methods can be employed for the kinetic resolution of racemic alcohols, providing a direct route to chiral β-keto esters, which are valuable building blocks in the synthesis of complex organic molecules and natural products. google.comgoogle.com The reaction is generally performed by mixing the alcohol with an excess of the β-keto ester, which also serves as the solvent, and adding the immobilized lipase. google.com The mixture is then typically agitated at a controlled temperature and reduced pressure to facilitate the removal of the alcohol byproduct from the starting ester. google.com

Research has also explored the synergistic effects of using multiple enzymes in combination to enhance the yield of transesterification reactions for producing β-keto ester derivatives. researchgate.net Studies have shown that a mixture of enzymes, including CALB, proteases from Carica papaya, lipase from Rhizopus niveus, and lipoprotein lipase from Pseudomonas sp., can lead to higher product yields compared to when the enzymes are used individually. researchgate.net

Beyond transesterification, other chemoenzymatic approaches include the stereoselective reduction of α,β-unsaturated esters or the enzymatic acylation of enolates. While these methods are also valuable, lipase-catalyzed transesterification remains a widely adopted and efficient strategy for the synthesis of a broad range of β-keto esters.

Detailed Research Findings

The following tables summarize key research findings on the chemoenzymatic synthesis of β-keto esters, focusing on lipase-catalyzed transesterification of analogues of this compound.

Table 1: Lipase-Catalyzed Transesterification of various β-Keto Esters

| Entry | Acyl Donor | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl Acetoacetate | Benzyl alcohol | Boric Acid | 100 | 5 | 95 |

| 2 | Ethyl Acetoacetate | Cinnamyl alcohol | Boric Acid | 100 | 5 | 92 |

| 3 | Ethyl Acetoacetate | Propargyl alcohol | Boric Acid | 100 | 5 | 90 |

| 4 | Methyl Acetoacetate | 1-Butanol | Novozym 435 | 40 | 24 | >90 |

| 5 | Ethyl Acetoacetate | 1-Phenylethanol | CALB + Protease + Lipase | RT | 48 | 96 |

| 6 | tert-Butyl Acetoacetate | 1-Phenylethanol | CALB + Protease + Lipase | RT | 48 | 94 |

Data sourced from multiple studies showcasing different catalytic systems and conditions. google.comrsc.orgresearchgate.net

Table 2: CALB-Catalyzed Synthesis of Chiral β-Keto Esters via Kinetic Resolution

| Entry | Acyl Donor | Racemic Alcohol | Catalyst | Temp (°C) | Time (h) | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Methyl Acetoacetate | 1-Phenylethanol | Novozym 435 | 40 | 1.5 | (R)-1-Phenylethyl 3-oxobutanoate | ~50 | >99 |

| 2 | Ethyl Acetoacetate | 2-Octanol | Novozym 435 | 40 | 1.5 | (R)-2-Octyl 3-oxobutanoate | ~50 | >99 |

| 3 | Methyl Acetoacetate | 1-(4-Chlorophenyl)ethanol | Novozym 435 | 40 | 1.5 | (R)-1-(4-Chlorophenyl)ethyl 3-oxobutanoate | ~50 | >99 |

This table illustrates the application of lipase in dynamic kinetic resolution to produce enantiomerically enriched β-keto esters. google.com

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Ketone and Ester Functional Groups

The reactivity of Methyl 2-ethyl-3-oxohexanoate is centered around its two carbonyl groups and the acidic proton located on the alpha-carbon. These features allow for a range of reactions, including nucleophilic additions, hydrolysis, transesterification, and reactions involving enolate intermediates. jove.com

The ketone carbonyl at the C-3 position is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic and will react with a wide variety of nucleophiles. masterorganicchemistry.com This reaction, often termed 1,2-addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, which changes the hybridization of the carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.comksu.edu.sa

The general mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the electronegative oxygen atom. This forms a tetrahedral alkoxide intermediate. ksu.edu.sa

Protonation: The resulting alkoxide ion is then protonated, typically by the addition of a weak acid, to yield an alcohol. ksu.edu.sa

The reversibility of this addition depends on the basicity of the nucleophile. Strong nucleophiles like hydride reagents (e.g., Sodium borohydride) or organometallic reagents (e.g., Grignard reagents) lead to irreversible additions. masterorganicchemistry.com In contrast, weaker, less basic nucleophiles result in reversible reactions. masterorganicchemistry.com The presence of the ethyl group at the alpha-position introduces steric hindrance, which can decrease the rate of nucleophilic addition compared to less substituted ketones. masterorganicchemistry.com

| Nucleophile Type | Reversibility | Product Type |

| Hydride Reagents (e.g., NaBH₄) | Irreversible | Secondary Alcohol |

| Organometallic (e.g., Grignards) | Irreversible | Tertiary Alcohol |

| Alcohols (in acid) | Reversible | Hemiacetal/Acetal |

| Amines | Reversible | Imine (Schiff Base) |

| Cyanide Ion (CN⁻) | Reversible | Cyanohydrin |

The ester functional group in this compound can be modified through hydrolysis or transesterification, processes that can be catalyzed by either acid or base. masterorganicchemistry.com

Ester Hydrolysis:

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, such as sulfuric acid, and an excess of water. savemyexams.comlibretexts.org The reaction proceeds to an equilibrium mixture of the ester, water, carboxylic acid (2-ethyl-3-oxohexanoic acid), and methanol (B129727). libretexts.org The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. libretexts.org

Alkaline Hydrolysis (Saponification): This process is irreversible and involves heating the ester with a dilute alkali like sodium hydroxide. savemyexams.com The reaction goes to completion, yielding the sodium salt of the carboxylic acid (sodium 2-ethyl-3-oxohexanoate) and methanol. savemyexams.com The reaction is driven to completion because the final carboxylate anion is resonance-stabilized and unreactive towards the alcohol. savemyexams.com

Transesterification: Transesterification is the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com

Base-Catalyzed Transesterification: This is achieved by reacting the methyl ester with an alcohol in the presence of its corresponding alkoxide base (e.g., sodium ethoxide in ethanol (B145695) to form the ethyl ester). The mechanism is a two-step nucleophilic addition-elimination process. masterorganicchemistry.com

Acid-Catalyzed Transesterification: This reaction also allows for the conversion of the ester by heating it in a large excess of a different alcohol with an acid catalyst. The use of the new alcohol as the solvent drives the equilibrium toward the desired product. masterorganicchemistry.com

A defining characteristic of β-keto esters is the heightened acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon). msu.educhemistry.coach This increased acidity is due to the ability of both the ketone and ester carbonyl groups to stabilize the resulting negative charge of the conjugate base, known as an enolate, through resonance. masterorganicchemistry.com The pKa of the α-hydrogen in a typical β-keto ester is around 11, making it significantly more acidic than in a simple ketone (pKa ≈ 19-21). masterorganicchemistry.com

This acidity facilitates the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. jove.com The enolate is a key reactive intermediate, acting as a potent carbon nucleophile in various carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org

Furthermore, this compound exists in equilibrium with its enol tautomer. This process, known as keto-enol tautomerism, can be catalyzed by either acid or base. masterorganicchemistry.com While the keto form generally predominates at equilibrium, the enol form is crucial as it is the nucleophilic species that reacts with electrophiles in many acid-catalyzed α-substitution reactions. libretexts.orgmasterorganicchemistry.com

| Process | Catalyst | Key Intermediate | Significance |

| Enolate Formation | Base (e.g., alkoxides) | Enolate Anion | Nucleophile for C-C bond formation (e.g., alkylation) |

| Keto-Enol Tautomerism | Acid or Base | Enol | Nucleophile in acid-catalyzed α-substitution reactions |

Oxidative and Reductive Transformations of this compound

The ketone functional group is the primary site for oxidative and reductive transformations, while the rest of the molecule's structure influences the selectivity and outcome of these reactions.

The oxidation of β-keto esters can be challenging but offers routes to valuable α-dicarbonyl or other oxidized products.

α-Hydroxylation: A significant transformation is the introduction of a hydroxyl group at the α-carbon (C-2). This creates an α-hydroxy-β-keto ester, a moiety found in many biologically active compounds. researchgate.net Methods to achieve this include using Mn(II)-oxidizing bacteria or visible light-induced copper-catalyzed reactions with air as the oxidant. researchgate.net

Oxidative Cleavage: Under specific conditions, the bond between the α-carbon and the carbonyl carbon can be cleaved. One reported method utilized an Oxone/aluminum trichloride (B1173362) system in an aqueous medium to convert β-keto esters into α-keto esters. organic-chemistry.org However, it is important to note that this specific study was later retracted due to issues with reproducibility, highlighting the challenges in this area. organic-chemistry.org

Manganese(III)-based Oxidation: Manganese(III) acetate (B1210297) is a known reagent for the oxidation of β-keto esters, which typically proceeds via a free-radical mechanism. acs.org This can lead to the formation of radicals at the α-position, which can then undergo further reactions like cyclization if an appropriate unsaturated group is present elsewhere in the molecule. acs.org

The reduction of the ketone at the C-3 position to a hydroxyl group is a common and synthetically useful transformation. Achieving this reduction with high stereoselectivity is often a key goal, leading to chiral β-hydroxy esters which are valuable building blocks in organic synthesis. acs.orgmdpi.com

Biocatalytic Reduction: A highly effective method for the stereoselective reduction of β-keto esters involves the use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). mdpi.comnih.govmdpi.com These enzymatic systems can produce chiral alcohols with very high enantiomeric excess (ee). mdpi.com The stereochemical outcome (whether the (R)- or (S)-alcohol is formed) depends on the specific enzyme or yeast strain used. mdpi.comnih.gov Genetic engineering of yeast strains by overexpressing or deleting specific reductase enzymes has been shown to significantly improve the stereoselectivity of these reductions. acs.orgresearchgate.net

Chemo-catalytic Reduction: Asymmetric reduction can also be accomplished using chiral catalysts. For instance, the use of enantiopure (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalysts with borane (B79455) as the hydride source has been described for the diastereoselective reduction of similar α-amino-β-keto esters. acgpubs.org The choice of the (R) or (S) enantiomer of the catalyst dictates the stereochemistry of the resulting alcohol product. acgpubs.org

| Reduction Method | Reagent/Catalyst | Key Feature | Product |

| Bioreduction | Baker's Yeast (S. cerevisiae), KREDs, ADHs | High enantioselectivity, mild conditions | Chiral β-hydroxy ester |

| CBS Reduction | (R)- or (S)-2-Methyl-CBS-oxazaborolidine, Borane | Catalyst-controlled stereoselectivity | Chiral β-hydroxy ester |

Reactivity in Multicomponent Reactions and Cyclizations

This compound serves as a versatile building block in organic synthesis due to the presence of multiple reactive sites, including two electrophilic carbonyl centers and two potentially nucleophilic carbon atoms. researchgate.net This unique structural arrangement allows it to participate in a variety of complex chemical transformations, most notably multicomponent reactions (MCRs) and cyclization reactions, which provide efficient pathways to construct intricate molecular architectures such as carbocycles and heterocycles. researchgate.netthieme-connect.com

Multicomponent reactions are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates nearly all atoms from the starting materials. tcichemicals.com β-keto esters like this compound are ideal substrates for these reactions. Their utility is demonstrated in several classic and modern MCRs. For instance, in the Hantzsch dihydropyridine (B1217469) synthesis, a β-keto ester reacts with an aldehyde and ammonia (B1221849) to form dihydropyridine derivatives. tcichemicals.com Similarly, the Biginelli reaction involves the acid-catalyzed condensation of a β-keto ester, an aromatic aldehyde, and urea (B33335) to produce dihydropyrimidinones, a class of compounds with significant pharmacological interest. tcichemicals.comderpharmachemica.com

More contemporary MCRs have expanded the synthetic utility of β-keto esters. A notable example is a copper-catalyzed, one-pot strategy for synthesizing N²-aryl 1,2,3-triazole-1-oxides from arylhydrazines, β-ketoesters, and tert-butyl nitrite. acs.org This reaction proceeds under mild, ambient conditions and demonstrates broad substrate scope and good functional group tolerance. acs.org The reaction is atom-economical, with tert-butanol (B103910) as the main byproduct. acs.org Research has shown that β-ketoesters with various substituents at the R¹ and R² positions react smoothly to give moderate to good yields. acs.org

Copper-Catalyzed Multicomponent Synthesis of N²-aryl 1,2,3-triazole-1-oxides

General Reaction: Arylhydrazine + β-Ketoester + tert-Butyl Nitrite → N²-aryl 1,2,3-triazole-1-oxide

| β-Ketoester R¹ Group | β-Ketoester R² Group | Arylhydrazine Substituent | Product Yield | Reference |

|---|---|---|---|---|

| Methyl | Methyl | None (Phenyl) | 82% | acs.org |

| Ethyl | Methyl | None (Phenyl) | 75% | acs.org |

| tert-Butyl | Methyl | None (Phenyl) | 55% | acs.org |

| Cyclopropyl | Methyl | None (Phenyl) | 57% | acs.org |

| Methyl | Methyl | 4-Chloro | 85% | acs.org |

| Methyl | Methyl | 2-Nitro | 80% | acs.org |

| Methyl | Methyl | 4-Methyl | 66% | acs.org |

Another innovative approach involves a visible-light-promoted MCR of a β-keto ester, 2-nitrosopyridine, and an aryldiazoacetate. rsc.org This method efficiently produces trisubstituted hydroxylamines without the need for catalysts or additives, relying solely on blue LED irradiation. rsc.org

In addition to MCRs, this compound is a valuable precursor for various cyclization reactions. The dual functionality of the molecule allows it to be a key component in the synthesis of heterocyclic compounds. For example, β-keto esters can undergo acid-catalyzed cyclization with 2-aminobenzamides to afford 4(3H)-quinazolinone derivatives, a reaction that is efficient and utilizes inexpensive catalysts. guidechem.com

Furthermore, derivatives of related β-keto esters are used in electrocyclization reactions to form other important heterocyclic cores. In one such process, α-chloro-β-keto esters, like ethyl 2-chloro-3-oxohexanoate, are used to synthesize imidazole (B134444) derivatives. nih.gov The reaction proceeds through a one-pot, microwave-assisted 1,5-electrocyclization of an intermediate azavinyl azomethine ylide, providing a rapid route to substituted imidazoles. nih.gov

Synthesis of Ethyl Imidazole-4-carboxylates via 1,5-Electrocyclization

This table shows the yields of various imidazole derivatives synthesized from a related α-chloro-β-keto ester, demonstrating a potential reaction pathway for derivatives of this compound.

| Product Name | Yield | Reference |

|---|---|---|

| Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate | 78% | nih.gov |

| Ethyl 3-allyl-5-methyl-3H-imidazole-4-carboxylate | 86% | nih.gov |

| Ethyl 3-[2-(4-methoxyphenyl)-2-oxo-ethyl]-5-methyl-3H-imidazole-4-carboxylate | 75% | nih.gov |

| Ethyl 3-benzyl-5-methyl-2-propyl-3H-imidazole-4-carboxylate | 87% | nih.gov |

Applications in Complex Organic Molecule Synthesis

Methyl 2-ethyl-3-oxohexanoate as a Key Intermediate in Heterocyclic Chemistry

The 1,3-dicarbonyl motif inherent in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. This reactivity stems from the ability of the two carbonyl groups to react with binucleophilic reagents, leading to cyclization and the formation of stable ring structures.

One of the most common applications is in the Knorr pyrazole (B372694) synthesis and related reactions. youtube.com By reacting this compound with hydrazine (B178648) or its derivatives, a condensation reaction occurs, followed by cyclization and dehydration to yield highly substituted pyrazole rings. nih.govchim.it The ethyl group at the second position and the propyl group from the hexanoyl chain become substituents on the final pyrazole ring, allowing for the creation of a diverse library of these important heterocycles. nih.gov

Similarly, the reaction with amidines or urea (B33335) can lead to the formation of pyrimidine (B1678525) derivatives. mdpi.com The dicarbonyl portion of the molecule condenses with the N-C-N unit of the reagent to construct the core pyrimidine ring. These heterocyclic scaffolds are central to many biologically active molecules and pharmaceuticals.

Table 1: Synthesis of Heterocycles from this compound

| Heterocycle | Reagent | Reaction Type |

|---|---|---|

| Pyrazole | Hydrazine (NH₂NH₂) | Knorr Pyrazole Synthesis |

| Pyrimidine | Urea (NH₂CONH₂) | Condensation/Cyclization |

Role in the Construction of Carbon Frameworks

The ability to form new carbon-carbon bonds is fundamental to organic synthesis, and this compound offers several pathways to achieve this. The presence of acidic α-hydrogens between the two carbonyl groups allows for the facile generation of a stabilized enolate, which is a potent carbon nucleophile.

This enolate can participate in a variety of classic bond-forming reactions:

Aldol (B89426) Condensation: The enolate of this compound can react with aldehydes and ketones in an aldol condensation. cdnsciencepub.com This reaction forms a β-hydroxy keto ester, which can be subsequently dehydrated to yield an α,β-unsaturated product. This provides a powerful method for extending carbon chains and introducing new functional groups. google.com

Michael Addition: As a Michael donor, the enolate can undergo a conjugate addition (or 1,4-addition) to α,β-unsaturated carbonyl compounds. youtube.commasterorganicchemistry.comwikipedia.org This reaction is highly efficient for forming 1,5-dicarbonyl compounds, which are themselves versatile intermediates for further transformations, including cyclizations like the Robinson annulation. mdpi.comyoutube.com

These reactions leverage the nucleophilicity of the α-carbon to build complex acyclic and cyclic carbon skeletons, demonstrating the compound's utility in assembling the core structures of larger molecules.

Precursor in the Synthesis of Bioactive Scaffolds and Advanced Intermediates

The strategic placement of functional groups in this compound makes it an excellent starting point for the synthesis of molecules with significant biological activity.

Synthesis of Chiral Building Blocks

The ketone at the 3-position is a prochiral center, which can be selectively reduced to form a chiral hydroxyl group. Asymmetric reduction, employing chiral catalysts or biocatalysts, can produce either the (R) or (S) enantiomer of the corresponding alcohol with high enantiomeric excess. nih.govrsc.org

The resulting chiral β-hydroxy ester is a highly valuable building block. The hydroxyl and ester functionalities can be further manipulated to create a range of important chiral molecules, including amino alcohols and other intermediates used in the synthesis of single-enantiomer pharmaceuticals. nih.gov

Table 2: Potential Chiral Products from this compound

| Reaction | Product Type | Potential Application |

|---|---|---|

| Asymmetric Reduction | Chiral β-hydroxy ester | Synthesis of chiral ligands, pharmaceuticals |

Development of Complex Polyketide-like Structures

Polyketides are a large and structurally diverse class of natural products, many of which possess potent medicinal properties, including antibiotic and anticancer activities. mdpi.com They are biosynthesized through the sequential condensation of small carboxylic acid units. The structure of this compound mimics a building block that could be incorporated into polyketide chains.

In the field of chemoenzymatic synthesis, engineered polyketide synthases (PKS) could potentially accept analogs of this compound as substrates. This would allow for the creation of "unnatural" polyketides with novel structures and potentially enhanced biological activities.

Furthermore, its 1,3-dicarbonyl system is a classic starting point for the chemical synthesis of macrolide antibiotics, which are a subclass of polyketides. nih.govdocumentsdelivered.com The carbon backbone of the molecule can be extended and ultimately cyclized to form the characteristic large lactone ring of macrolides.

Catalytic Transformations and Biocatalysis

Chemo- and Enantioselective Catalysis with Methyl 2-ethyl-3-oxohexanoate

The dual functionality of β-keto esters like this compound allows for a range of catalytic activations, enabling precise control over chemical reactions to favor specific isomers.

Transition-metal catalysis offers powerful tools for the transformation of β-keto esters. While direct catalytic transformations on this compound are not extensively documented, related reactions of similar substrates provide a framework for its potential reactivity. For instance, molybdenum(VI) dichloride dioxide (MoO₂Cl₂) has been effectively used as a catalyst for the synthesis of β-keto esters from aldehydes and ethyl diazoacetate. This process involves the activation of the aldehyde by the metal center, followed by a nucleophilic attack and a 1,2-hydride shift. Such interactions highlight the potential for metal catalysts to coordinate with the carbonyl groups in this compound, facilitating various transformations such as C-H activation, cross-coupling, or asymmetric hydrogenation. The choice of metal and ligand is crucial in directing the stereochemical outcome of these reactions.

Organocatalysis has emerged as a vital strategy for the asymmetric functionalization of β-keto esters. Bifunctional catalysts, particularly those based on cinchona alkaloids or primary amines combined with thiourea (B124793) moieties, are effective in activating these substrates. These catalysts utilize a network of hydrogen bonds to bind and orient the β-keto ester, while a basic site (e.g., a tertiary amine) promotes the reaction.

For example, in the asymmetric amination of cyclic β-keto esters with azodicarboxylates, amine-thiourea catalysts bearing multiple hydrogen-bond donors have achieved excellent enantioselectivities (up to 96% ee). Similarly, the asymmetric peroxidation of γ,δ-unsaturated β-keto esters using cinchona-derived organocatalysts yields products with high enantiomeric ratios (up to 95:5). These methodologies could be applied to this compound to introduce new functionalities at the C2 position with high stereocontrol. The catalyst forms a chiral pocket around the substrate, guiding the approach of the electrophile to one face of the enolate intermediate.

Table 1: Representative Organocatalytic Transformations of β-Keto Esters

| Reaction Type | Catalyst Type | Substrate Type | Product | Enantioselectivity |

|---|---|---|---|---|

| Asymmetric Amination | Amine-Thiourea | Cyclic β-Keto Ester | α-Amino Acid Derivative | Up to 96% ee |

Biocatalytic Approaches to Functionalization and Derivatization

Biocatalysis provides an environmentally benign and highly selective alternative to traditional chemical methods for modifying oxoesters. Enzymes and whole-cell systems can operate under mild conditions and exhibit remarkable stereo- and regioselectivity.

The most studied biocatalytic transformation of β-keto esters is the asymmetric reduction of the ketone functionality to produce chiral β-hydroxy esters. Ketoreductases (KREDs) are particularly efficient for this purpose. These enzymes, often dependent on nicotinamide (B372718) cofactors (NADH or NADPH), can deliver hydride to the prochiral ketone with exquisite control over the stereochemistry of the newly formed hydroxyl group.

The reduction of α-alkyl-β-keto esters, a class to which this compound belongs, can yield four possible stereoisomers. By selecting an appropriate enzyme, it is possible to synthesize a single desired isomer in high purity. For example, the dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters using commercial KREDs can produce specific syn or anti diastereomers with high enantiomeric excess. This approach combines in-situ racemization of the α-stereocenter with a stereoselective reduction, allowing for theoretical yields of a single stereoisomer up to 100%.

Whole-cell biotransformations are a cost-effective method for performing reductions, as they utilize the cell's own machinery to regenerate the necessary cofactors. Microorganisms such as baker's yeast (Saccharomyces cerevisiae), as well as various other yeasts (Pichia sp.) and bacteria (Enterobacter agglomerans), have been successfully employed for the stereoselective reduction of α-alkyl-β-keto esters.

The choice of microorganism is critical, as different strains can exhibit opposite diastereoselectivities. For instance, in the reduction of certain α-alkyl-β-keto esters, the yeast Pichia sp. was found to be the best biocatalyst for producing the anti (2S,3S) isomer, while the bacterium Enterobacter agglomerans C8 provided the best results for the syn (2R,3S) isomer. These transformations are often performed in aqueous media under mild pH and temperature conditions, highlighting the green credentials of this approach.

Table 2: Whole-Cell Bioreduction of a Model α-Alkyl-β-Keto Ester

| Microorganism | Major Product Isomer | Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Pichia sp. | anti-(2S,3S) | >95 | 3:97 | 94 |

Understanding the interactions between an enzyme and its substrate is key to explaining and predicting the stereochemical outcome of a biocatalytic reaction. Computational docking studies and site-directed mutagenesis are powerful tools for gaining these insights.

For the (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum, docking experiments have been used to explain its high enantioselectivity in the reduction of β-keto esters. By analyzing the binding energies of the theoretical enzyme-substrate complexes that lead to the (S)- and (R)-alcohols, researchers can rationalize why the formation of one enantiomer is overwhelmingly favored. The model shows how the substrate fits into the active site, positioning the carbonyl group for a facial-selective hydride transfer from the NADH cofactor.

Furthermore, the stereoselectivity of whole-cell systems can be engineered. In baker's yeast, multiple reductase enzymes exist with overlapping substrate specificities but different stereochemical preferences. By creating yeast strains that knock out specific reductase genes or overexpress others, it is possible to fine-tune the organism to produce a desired β-hydroxy ester stereoisomer with significantly improved purity. This genetic engineering approach demonstrates a sophisticated level of control over biocatalytic processes at the molecular and cellular level.

Theoretical and Computational Investigations of Methyl 2 Ethyl 3 Oxohexanoate

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations are a fundamental tool for investigating the electronic structure, stability, and reactivity of molecules. researchgate.netresearchgate.netysu.am For Methyl 2-ethyl-3-oxohexanoate, these calculations can provide valuable insights into its properties at the atomic and molecular levels.

Density Functional Theory (DFT) is a common quantum chemical method used to determine the optimized geometry and electronic properties of molecules. researchgate.net By applying DFT, one could predict the bond lengths, bond angles, and dihedral angles of this compound's most stable conformation. Furthermore, the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Thermochemical parameters like enthalpy of formation, entropy, and Gibbs free energy can also be calculated, providing a theoretical basis for the compound's stability and potential for participation in chemical reactions. researchgate.netresearchgate.netysu.am

Illustrative Data Table: Calculated Properties of this compound

| Property | Calculated Value (Hypothetical) | Method |

| Optimized Energy | -579.123 Hartree | DFT/B3LYP/6-31G |

| HOMO Energy | -0.245 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 0.087 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 0.332 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.54 Debye | DFT/B3LYP/6-31G* |

Note: The data in this table is illustrative and not based on published research specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations would be instrumental in exploring its conformational landscape. The presence of rotatable bonds in its structure suggests that it can exist in various conformations.

By simulating the molecule's dynamics, researchers can identify the most stable and frequently occurring conformations in different environments, such as in a vacuum or in a solvent. semanticscholar.org These simulations provide insights into the flexibility of the molecule and the energy barriers between different conformational states. Understanding the conformational preferences is essential as it can influence the molecule's reactivity and biological activity.

Illustrative Data Table: Conformational Analysis of this compound

| Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) (Hypothetical) | Population (%) (Hypothetical) |

| 60° (gauche) | 1.2 | 20 |

| 180° (anti) | 0.0 | 75 |

| -60° (gauche) | 1.2 | 5 |

Note: The data in this table is for illustrative purposes and does not represent actual experimental or computational results for this compound.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. mdpi.com For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the highest energy points along the reaction pathway.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. mdpi.com These studies can elucidate the step-by-step mechanism of a reaction, providing a level of detail that is often difficult to obtain through experimental methods alone.

Illustrative Data Table: Reaction Energetics for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) (Hypothetical) |

| Reactants | 0.0 |

| Transition State | +15.8 |

| Products | -5.2 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational studies of reaction pathways.

Structure-Reactivity and Structure-Activity Relationship (SAR) Modeling

Structure-Reactivity and Structure-Activity Relationship (SAR) models are used to predict the reactivity or biological activity of a chemical compound based on its molecular structure. researchgate.netnih.govnih.govresearchgate.netsemanticscholar.org In the context of this compound, SAR models could be developed to predict its properties based on a dataset of similar compounds with known activities.

These models often use molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov By establishing a mathematical relationship between these descriptors and the observed activity, it becomes possible to predict the activity of new or untested compounds. This approach is widely used in drug discovery and toxicology to prioritize compounds for further investigation. researchgate.netsemanticscholar.org

Illustrative Data Table: SAR Model for a Hypothetical Activity

| Compound | Molecular Descriptor (e.g., LogP) | Experimental Activity (IC50, µM) (Hypothetical) | Predicted Activity (IC50, µM) (Hypothetical) |

| Analog 1 | 2.1 | 15.2 | 14.8 |

| Analog 2 | 2.5 | 10.5 | 11.1 |

| This compound | 2.3 | N/A | 12.5 |

Note: The data in this table is purely illustrative to demonstrate the concept of SAR modeling.

Advanced Spectroscopic Analysis Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Methyl 2-ethyl-3-oxohexanoate, both ¹H and ¹³C NMR are crucial for confirming its molecular structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each set of non-equivalent protons. The methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet, while the protons of the ethyl group at the α-position and the propyl group at the β-position to the keto group would show characteristic multiplets with specific coupling patterns. The proton at the chiral center (α-carbon) is of particular diagnostic importance.

Similarly, the ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule. The two carbonyl carbons (ester and ketone) would resonate at the downfield region of the spectrum, with the ketonic carbonyl typically appearing at a lower field than the ester carbonyl. The chemical shifts of the aliphatic carbons would provide further confirmation of the carbon skeleton.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ester) | ~3.7 | ~52 |

| C=O (ester) | - | ~170 |

| CH (α-carbon) | ~3.5 | ~58 |

| CH₂ (α-ethyl) | ~1.8 | ~25 |

| CH₃ (α-ethyl) | ~0.9 | ~12 |

| C=O (ketone) | - | ~205 |

| CH₂ (β-propyl) | ~2.5 | ~45 |

| CH₂ (β-propyl) | ~1.6 | ~17 |

| CH₃ (β-propyl) | ~0.9 | ~14 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Elucidation of Stereochemical Features

This compound possesses a chiral center at the α-carbon, meaning it can exist as a pair of enantiomers. While standard NMR techniques cannot distinguish between enantiomers, they are powerful tools for determining the relative stereochemistry in diastereomers. In reactions involving the formation of an additional stereocenter, for instance, through the reduction of the keto group, NMR spectroscopy is instrumental in assigning the syn or anti configuration of the resulting β-hydroxy ester. researchgate.neteurekaselect.com

The determination of relative configuration is often achieved by analyzing the coupling constants (³JHH) between the protons on the newly formed stereocenters and by using techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. For α-substituted β-hydroxy esters, empirical rules have been developed that correlate the ¹H NMR chemical shifts and coupling constants to the relative stereochemistry. researchgate.net For example, in some systems, the carbinol proton of the anti isomer resonates at a higher field compared to the syn isomer. researchgate.net

Real-time Reaction Monitoring via In-situ NMR

The synthesis of this compound, often achieved through reactions like the Claisen condensation, can be effectively monitored in real-time using in-situ NMR spectroscopy. chemistrysteps.commasterorganicchemistry.com This technique allows for the direct observation of the reaction progress within the NMR tube, providing valuable kinetic and mechanistic insights. magritek.comacs.org

By acquiring NMR spectra at regular intervals, it is possible to track the disappearance of starting materials and the appearance of the product and any intermediates. magritek.com For instance, in a Claisen condensation, the formation of the enolate intermediate and its subsequent reaction can be monitored. The quantitative data obtained from the integration of NMR signals allows for the determination of reaction rates and the identification of optimal reaction conditions. This real-time analysis is a powerful tool for process optimization and for gaining a deeper understanding of the reaction mechanism. magritek.comchemrxiv.org

Mass Spectrometry (MS) for Characterization and Pathway Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. With its ability to measure mass-to-charge ratios (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₁₆O₃), the calculated exact mass is 172.1099. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula. nih.govnih.gov

| Ion | Calculated Exact Mass (m/z) |

| [M]+• | 172.1099 |

| [M+H]⁺ | 173.1172 |

| [M+Na]⁺ | 195.0992 |

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to produce a characteristic fragmentation pattern that can be used for structural confirmation. The fragmentation of β-keto esters is often dominated by cleavages α to the carbonyl groups and by McLafferty rearrangements. researchgate.net

Key fragmentation pathways for this compound would likely include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters. udel.edu This could lead to the loss of the ethyl group from the α-position or the propyl group from the β-position. The formation of acylium ions is a characteristic feature of this process.

McLafferty Rearrangement: If a γ-hydrogen is available on the alkyl chain attached to the keto group, a McLafferty rearrangement can occur. This involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule.

Loss of the Methoxy Group: Cleavage of the ester functionality can lead to the loss of the methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).

The analysis of these fragmentation patterns provides a molecular fingerprint that can be used to identify this compound and distinguish it from its isomers. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational isomers.

For this compound, the most prominent features in the IR and Raman spectra would be the stretching vibrations of the two carbonyl groups. The ester carbonyl (C=O) stretch typically appears in the region of 1750-1735 cm⁻¹, while the ketone carbonyl stretch is generally found at a slightly lower wavenumber, around 1725-1705 cm⁻¹. pressbooks.puborgchemboulder.com The exact positions of these bands can be influenced by factors such as conjugation and intramolecular hydrogen bonding.

Other characteristic vibrational bands would include the C-O stretching vibrations of the ester group, which are expected to appear in the 1300-1000 cm⁻¹ region, and the various C-H stretching and bending vibrations of the aliphatic parts of the molecule in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively. researchgate.netspectroscopyonline.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| C-H Stretch (sp³) | 3000-2850 | Medium to Strong |

| C=O Stretch (Ester) | 1750-1735 | Strong |

| C=O Stretch (Ketone) | 1725-1705 | Strong |

| C-H Bend | 1470-1350 | Variable |

| C-O Stretch (Ester) | 1300-1000 | Strong |

Conformational studies of acyclic ketones and esters can be performed by analyzing the vibrational spectra in detail, often aided by computational calculations. ekb.egekb.egnih.govmdpi.com Different conformers of this compound, arising from rotation around the various single bonds, may have slightly different vibrational frequencies. By comparing the experimental spectra with theoretically predicted spectra for different conformers, it may be possible to gain insights into the preferred conformation of the molecule in the gas phase or in solution.

Advanced Chromatographic Techniques (GC-MS, HPLC, UPLC) for Purity and Mixture Analysis

The purity and analysis of mixtures containing this compound are crucial for its application in various chemical syntheses. Advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are instrumental in achieving detailed separation and characterization of this β-keto ester and its related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound. The separation is typically performed on a capillary column, such as a HP-5, which is capable of separating the keto-enol tautomers of β-keto esters. researchgate.net The temperature of the injection port and the column, as well as the carrier gas flow rate, are critical parameters that can influence the analysis. researchgate.net In some cases, transesterification can occur during GC analysis if alcohols are present in the sample or as part of the solvent matrix. researchgate.net

Following chromatographic separation, the mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule. The mass spectra of the keto and enol tautomers will exhibit distinct differences that correlate with their structures. researchgate.net The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and by McLafferty rearrangements, which are useful for structural confirmation and differentiation from isomers. researchgate.net

Table 1: Illustrative GC-MS Parameters for β-Keto Ester Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (e.g., Quadrupole) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table represents typical starting conditions for the analysis of a β-keto ester like this compound and may require optimization.

High-Performance Liquid Chromatography (HPLC)

The analysis of β-keto esters by reversed-phase HPLC can be challenging due to the presence of keto-enol tautomerism, which often results in poor peak shapes. chromforum.org Several strategies can be employed to overcome this issue. One approach is to increase the column temperature to accelerate the interconversion between tautomers, leading to a single, averaged peak. chromforum.org Another strategy involves adjusting the pH of the mobile phase; an acidic mobile phase can also speed up the tautomerization process. chromforum.org

For more robust separation, mixed-mode columns have been successfully used for the analysis of related compounds. chromforum.org Chiral HPLC, employing columns like amylose (B160209) or cellulose-based stationary phases, can be utilized for the separation of enantiomers, particularly if the compound is synthesized via an asymmetric route. nih.gov A common eluent system for such separations is a mixture of hexane (B92381) and isopropyl alcohol. nih.gov

Table 2: Example HPLC Conditions for β-Keto Ester Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) or Mixed-Mode Column |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C (to improve peak shape) |

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometer |

| Injection Volume | 10 µL |

This table provides an example of HPLC conditions that could be adapted for the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, a high-resolution version of HPLC, utilizes columns with smaller particle sizes to achieve faster and more efficient separations. This enhanced resolution is particularly advantageous for complex mixture analysis and for resolving closely related impurities from the main compound. The principles of managing keto-enol tautomerism in HPLC also apply to UPLC. The increased speed and sensitivity of UPLC-MS/MS systems make them highly suitable for the detailed characterization and quantification of this compound in various matrices. nih.gov

Research on Derivatives, Analogues, and Structure Activity Relationships

Synthesis and Characterization of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of methyl 2-ethyl-3-oxohexanoate can be achieved through various established methods for the preparation and modification of β-keto esters. A primary route involves the Claisen condensation reaction, where an ester and a ketone are reacted in the presence of a strong base. For the synthesis of the parent compound, methyl propionylacetate could be reacted with propyl magnesium bromide, followed by an acidic workup.

Alkylation of the α-carbon of a simpler β-keto ester is a versatile method for generating a wide range of analogues. aklectures.com For instance, starting with a β-keto ester like methyl 3-oxohexanoate, treatment with a base such as sodium ethoxide would generate an enolate. This enolate can then be reacted with an alkyl halide, such as ethyl iodide, to introduce the ethyl group at the C2 position. youtube.com This approach allows for the synthesis of a variety of analogues by simply changing the starting β-keto ester and the alkylating agent.

Palladium-catalyzed reactions of allylic esters of β-keto acids also offer a modern and efficient route to more complex analogues. nih.gov These reactions proceed through the formation of palladium enolates after decarboxylation, which can then undergo various transformations such as reductive elimination or Michael addition to introduce diverse functionalities. nih.gov

Table 1: Potential Structural Analogues of this compound and Their Synthetic Precursors

| Analogue Name | Starting β-Keto Ester | Alkylating Agent |

| Methyl 2-methyl-3-oxohexanoate | Methyl 3-oxohexanoate | Methyl iodide |

| Ethyl 2-ethyl-3-oxohexanoate | Ethyl 3-oxohexanoate | Ethyl iodide |

| Methyl 2-propyl-3-oxohexanoate | Methyl 3-oxohexanoate | Propyl iodide |

| Methyl 2-ethyl-3-oxoheptanoate | Methyl 3-oxoheptanoate | Ethyl iodide |

Investigation of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the nature of substituents at various positions. The presence of two carbonyl groups creates multiple reactive sites, and the acidity of the α-hydrogens is a key factor in its chemistry. researchgate.net

Effects of Substituents at the α-Position (C2): The nature of the alkyl group at the C2 position can influence the acidity of the remaining α-hydrogen (if any) and the steric hindrance around the enolate. Larger alkyl groups would increase steric hindrance, potentially slowing down the rate of reactions involving nucleophilic attack at the α-carbon. Electron-withdrawing groups at this position would increase the acidity of the α-hydrogen, facilitating enolate formation.

Effects of Substituents on the Acyl Chain (C4-C6): Modifications to the propyl chain attached to the ketone carbonyl can also impact reactivity. Introducing electron-withdrawing groups would increase the electrophilicity of the ketonic carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity. The length and branching of this chain can also introduce steric effects that influence the accessibility of the carbonyl group.

Effects of Varying the Ester Group: Changing the methyl ester to other alkyl esters (e.g., ethyl, tert-butyl) would primarily affect the rate of reactions involving the ester functionality, such as hydrolysis or transesterification. A bulkier ester group like tert-butyl might sterically hinder reactions at the ester carbonyl. mdpi.com

Computational studies using methods like the calculation of condensed Fukui functions can provide theoretical insights into how substituents affect the local reactivity of the different carbonyl carbons. mdpi.com These calculations can predict the susceptibility of the carbonyl carbons to nucleophilic or electrophilic attack, guiding the design of synthetic strategies and the prediction of reaction outcomes. mdpi.com

Table 2: Predicted Effects of Substituents on the Reactivity of this compound

| Position of Substitution | Type of Substituent | Predicted Effect on Reactivity |

| C2 (α-position) | Electron-withdrawing | Increased acidity of α-hydrogen, faster enolate formation |

| C2 (α-position) | Bulky alkyl group | Increased steric hindrance, slower α-alkylation |

| C4 | Electron-withdrawing | Increased electrophilicity of ketonic carbonyl |

| Ester Alkyl Group | Bulky alkyl group | Decreased rate of ester-related reactions (e.g., hydrolysis) |

Structure-Reactivity Correlations in Oxoester Chemistry

The chemistry of oxoesters like this compound is rich with structure-reactivity correlations. The presence of the 1,3-dicarbonyl moiety is central to its reactivity, leading to the formation of stable enolates and participation in a wide range of carbon-carbon bond-forming reactions.

A key correlation is the relationship between the pKa of the α-hydrogen and the rate of enolate formation. The acidity of this proton is significantly higher than that of a simple ketone due to the delocalization of the resulting negative charge onto both carbonyl oxygen atoms. This enhanced acidity allows for the use of relatively mild bases to generate the enolate, which is a powerful nucleophile in reactions such as alkylations and aldol (B89426) condensations. aklectures.com

The electrophilicity of the two carbonyl carbons also presents interesting reactivity patterns. Generally, the ketonic carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. This selectivity can be exploited in synthetic applications. However, this selectivity can be influenced by the reaction conditions and the nature of the nucleophile.

In the context of decarboxylation, β-keto acids, formed from the hydrolysis of β-keto esters, readily lose carbon dioxide upon heating. The rate of this decarboxylation is correlated with the stability of the resulting enol intermediate. acs.org Substituents that stabilize this intermediate will accelerate the rate of decarboxylation.

Design and Synthesis of Mechanistic Probes

To elucidate the mechanisms of reactions involving this compound, various mechanistic probes can be designed and synthesized. These probes are typically analogues of the substrate that are modified in a way that can help to identify reaction intermediates or transition states.

Isotopically Labeled Analogues: One common approach is the use of isotopic labeling. For example, replacing the α-hydrogen with deuterium (D) can be used to determine if the cleavage of the C-H bond is the rate-determining step of a reaction (kinetic isotope effect). Similarly, labeling one of the carbonyl carbons with ¹³C or one of the oxygen atoms with ¹⁸O can help to trace the fate of these atoms in complex rearrangements or fragmentation pathways.

Sterically Hindered Analogues: To probe the importance of steric effects in a reaction mechanism, analogues with bulky substituents can be synthesized. For instance, replacing the ethyl group at the C2 position with a tert-butyl group would create significant steric hindrance. Comparing the reaction rates and product distributions of this hindered analogue with the parent compound can provide insights into the steric demands of the transition state.

Analogues with Modified Electronic Properties: To investigate the electronic effects on a reaction, analogues with electron-withdrawing or electron-donating groups can be synthesized. For example, introducing a phenyl group on the acyl chain allows for the placement of various substituents (e.g., nitro, methoxy) in the para position. The effect of these substituents on the reaction rate can be analyzed using a Hammett plot to determine the electronic nature of the transition state.

The synthesis of these mechanistic probes would follow the general synthetic strategies outlined in section 8.1, employing appropriately modified starting materials and reagents.

Biochemical Interactions and Metabolic Transformations

Enzyme Interactions and Biological Pathways Involving Methyl 2-ethyl-3-oxohexanoate and Related Compounds

The biochemical landscape of this compound is shaped by its interactions with various enzymes, primarily due to its characteristic beta-keto ester structure. This functionality serves as a recognition motif for several classes of enzymes, leading to its potential involvement in various metabolic and biosynthetic pathways.

Role as Enzyme Substrates or Inhibitors

This compound and structurally similar beta-keto esters are recognized as substrates by several enzyme families, most notably ketoreductases and lipases. Ketoreductases (KREDs) are a class of oxidoreductases that catalyze the reduction of ketone functionalities to their corresponding alcohols. In the context of beta-keto esters, KREDs facilitate the stereoselective reduction of the 3-oxo group to a hydroxyl group, yielding chiral beta-hydroxy esters. This transformation is of significant interest in biocatalysis for the production of optically pure compounds which are valuable building blocks in the pharmaceutical and chemical industries. The ethyl group at the alpha-position of this compound plays a crucial role in determining the substrate specificity and stereochemical outcome of the reduction.

Lipases, on the other hand, are hydrolases that, under certain conditions, can catalyze the transesterification of esters. Beta-keto esters, including those with alpha-alkyl substitutions, can serve as acyl donors in lipase-catalyzed reactions. For instance, Candida antarctica lipase (B570770) B (CALB) is a well-known lipase used for the transesterification of beta-keto esters with various alcohols. The efficiency of this reaction can be influenced by the nature of the substituent at the alpha-position. For example, it has been observed that α-methyl-substituted β-keto esters can be converted to their transesterified products, albeit sometimes in moderate yields even after extended reaction times rsc.org. This suggests that the steric hindrance from the alpha-substituent can affect the rate of the enzymatic reaction.

Influence of Functional Groups on Biological Activity

The biological activity of this compound is intrinsically linked to its constituent functional groups: the methyl ester and the 3-oxo group, as well as the ethyl substituent at the alpha-carbon. The beta-keto ester moiety is a key pharmacophore in various biologically active molecules. The two carbonyl groups are highly activated, making them susceptible to nucleophilic attack and enzymatic transformations nih.gov.

The presence and nature of the alkyl group at the alpha-position significantly modulate the biological activity and enzyme interaction. In the case of ketoreductase-catalyzed reductions, the alpha-alkyl group is a key determinant for the diastereoselectivity of the reaction, leading to the formation of either syn- or anti-beta-hydroxy esters depending on the specific enzyme used frontiersin.org. This stereochemical control is critical as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form.

Metabolic Fates and Biochemical Conversions of Beta-Keto Esters

The metabolic fate of beta-keto esters like this compound is anticipated to follow pathways established for the catabolism of branched-chain fatty acids. The presence of an ethyl group at the alpha-carbon introduces a branch point that necessitates specific enzymatic machinery for its degradation.

Beta-Oxidation Pathways of Branched Fatty Acid Derivatives

A significant finding in human metabolism studies has identified 2-ethyl-3-oxohexanoic acid as the major urinary metabolite of orally administered 2-ethylhexanoic acid (2-EHA), a compound structurally related to the core of this compound. nih.govresearchgate.net This indicates that the primary catabolic route for 2-EHA is beta-oxidation. nih.govresearchgate.net It is plausible that this compound, after hydrolysis of its methyl ester to the corresponding carboxylic acid, would enter a similar metabolic pathway.

The standard beta-oxidation spiral that degrades straight-chain fatty acids is not entirely suitable for branched-chain fatty acids due to the steric hindrance at the alpha- or beta-carbons. The degradation of such compounds often occurs in peroxisomes and involves a modified set of enzymes. aocs.org The process for a compound like 2-ethyl-3-oxohexanoyl-CoA would likely involve the action of enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, and a specific beta-ketoacyl-CoA thiolase that can accommodate the alpha-ethyl group. aocs.org The final thiolytic cleavage would release acetyl-CoA and a shorter branched-chain acyl-CoA. nih.gov

It has been noted that in the absence of immediate methylation for analytical purposes, 2-ethyl-3-oxohexanoic acid readily decarboxylates to form 4-heptanone. nih.govresearchgate.net This highlights the inherent instability of this beta-keto acid, a common characteristic of this class of compounds.

Enzyme Specificity and Pathway Elucidation